molecular formula C11H10N4 B587026 Pyrido[1,2-a]benzimidazole-2,8-diamine CAS No. 152403-50-4

Pyrido[1,2-a]benzimidazole-2,8-diamine

Cat. No.: B587026
CAS No.: 152403-50-4
M. Wt: 198.229
InChI Key: UEBIYYTVRFDGFE-UHFFFAOYSA-N
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Description

Pyrido[1,2-a]benzimidazole-2,8-diamine is a heterocyclic compound that features a fused ring system combining pyridine and benzimidazole structures.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrido[1,2-a]benzimidazole-2,8-diamine typically involves the cyclization of 2-aminopyridines with appropriate aldehydes or ketones. One efficient method includes the use of cyclohexanones and 2-aminopyridines under metal-free conditions, utilizing molecular oxygen as a green oxidant . Another approach involves the use of 2-iodophenylboronic acids and 2-aminopyridines in a ligand-free copper acetate-catalyzed Ullmann-type one-pot intramolecular cascade reaction .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes, particularly those that are metal-free and utilize green chemistry principles, suggests potential for industrial application.

Chemical Reactions Analysis

Types of Reactions: Pyrido[1,2-a]benzimidazole-2,8-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using molecular oxygen or other oxidizing agents.

    Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions activated by the electron-withdrawing nature of the fused ring system.

Common Reagents and Conditions:

    Oxidation: Molecular oxygen, iodine.

    Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution: Halogenated reagents, nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

Pyrido[1,2-a]benzimidazole-2,8-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial activities.

Mechanism of Action

The mechanism of action of Pyrido[1,2-a]benzimidazole-2,8-diamine involves its interaction with specific molecular targets. For instance, it can bind to DNA grooves and exhibit DNA-cleavage properties mediated by peroxides . This interaction can lead to the inhibition of DNA replication and transcription, thereby exerting its anticancer and antimicrobial effects. The compound may also inhibit specific enzymes involved in viral replication, contributing to its antiviral activity .

Comparison with Similar Compounds

Properties

IUPAC Name

pyrido[1,2-a]benzimidazole-2,8-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c12-7-1-3-9-10(5-7)15-6-8(13)2-4-11(15)14-9/h1-6H,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBIYYTVRFDGFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)N3C=C(C=CC3=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30663440
Record name Pyrido[1,2-a]benzimidazole-2,8-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30663440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152403-50-4
Record name Pyrido[1,2-a]benzimidazole-2,8-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30663440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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